molecular formula C18H14N4 B8601060 2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine

2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B8601060
M. Wt: 286.3 g/mol
InChI Key: WVUPXOVXHJCBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic synthesis. One common method includes the Vilsmeier-Haack reaction to obtain pyrrolo-2,3-dicarbonyl compounds, followed by condensation with appropriate reagents such as hydrazines or glycine methyl ester . Another approach involves the cyclization of substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[3,2-d]pyrimidine-2,3-diones, while reduction could produce fully saturated derivatives.

Mechanism of Action

Properties

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

2-methyl-6-phenyl-4-pyridin-3-yl-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C18H14N4/c1-12-20-16-10-15(13-6-3-2-4-7-13)22-18(16)17(21-12)14-8-5-9-19-11-14/h2-11,22H,1H3

InChI Key

WVUPXOVXHJCBCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)C3=CN=CC=C3)NC(=C2)C4=CC=CC=C4

Origin of Product

United States

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